Product packaging for 2-(Cyclopent-2-en-1-yl)ethanamine(Cat. No.:CAS No. 857353-42-5)

2-(Cyclopent-2-en-1-yl)ethanamine

Cat. No.: B13461133
CAS No.: 857353-42-5
M. Wt: 111.18 g/mol
InChI Key: MBTOTUHFSJWIIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of 2-(Cyclopent-2-en-1-yl)ethanamine within Organic Chemistry

This compound is an organic compound that belongs to the class of cyclic amines. Its molecular structure is characterized by a five-membered cyclopentene (B43876) ring attached to an ethylamine (B1201723) side chain. The cyclopentene moiety contains a single carbon-carbon double bond, which introduces a degree of unsaturation and conformational rigidity to the ring. The presence of the primary amine group (-NH2) at the terminus of the ethyl side chain imparts basic properties to the molecule and provides a site for various chemical transformations.

The combination of the cyclic alkene and the primary amine functional groups makes this compound a potentially useful building block in organic synthesis. The amine group can act as a nucleophile or a base, while the double bond in the cyclopentene ring can undergo a variety of addition reactions. This bifunctionality allows for the introduction of this scaffold into more complex molecular architectures.

While specific research on this compound itself is not extensively documented in publicly available literature, its structural motifs are of significant interest. For instance, a related compound, 2-(1-cyclohexenyl)ethylamine, is a key intermediate in the synthesis of morphinans, a class of pharmacologically active chemicals. rsc.orgchemicalbook.comchemicalbook.comnist.govsigmaaldrich.comtrea.comwipo.intacmec.com.cncymitquimica.comgoogle.com This highlights the potential of similar structures in medicinal chemistry. The synthesis of various cyclopentene derivatives is an active area of research, with methods being developed for their enantioselective preparation for use in the pharmaceutical and bioactive compound industries. acs.orgorganic-chemistry.org

Below is a table of properties for the related compound, 2-(Cyclopent-1-en-1-yl)ethanamine, which differs by the position of the double bond in the cyclopentene ring.

PropertyValueSource
Molecular FormulaC7H13NPubChem nih.gov
Molecular Weight111.18 g/mol PubChem nih.gov
IUPAC Name2-(cyclopenten-1-yl)ethanaminePubChem nih.gov
CAS Number3197-72-6PubChem nih.gov

Historical Perspective on Research Involving Amine and Cyclopentene Scaffolds

The study of amines and cyclopentene rings has a rich history in organic chemistry, with both moieties being integral components of numerous natural products, pharmaceuticals, and synthetic materials.

Amine Scaffolds: Amines are fundamental to modern medicinal chemistry and are found in a vast array of biologically active compounds. numberanalytics.com They are derivatives of ammonia (B1221849) and are classified as primary, secondary, or tertiary based on the number of organic groups attached to the nitrogen atom. purkh.com The basicity and nucleophilicity of the amine functional group are central to its role in both biological processes and chemical synthesis. purkh.combyjus.com Historically, the importance of amines was recognized through the study of alkaloids, a class of naturally occurring compounds with significant physiological effects. Today, over 40% of drugs and drug candidates contain an amine functional group. firstwordpharma.com The development of new methods for synthesizing amines continues to be a major focus of chemical research. firstwordpharma.com

Cyclopentene Scaffolds: The cyclopentene ring is a common structural motif in a variety of natural products and has been a target for organic synthesis for many years. oregonstate.edu The cyclopentenone unit, a derivative of cyclopentene, is a powerful synthon for the creation of diverse bioactive molecules. acs.org The development of methods to synthesize chiral cyclopentenones and other functionalized cyclopentenes has been a significant area of research, driven by the need for enantiomerically pure starting materials for the synthesis of complex target molecules. acs.org Research has led to various strategies for the enantioselective construction of densely functionalized cyclopentenes. researchgate.net The cyclopentane (B165970) ring, the saturated counterpart to cyclopentene, is also prevalent in natural products and pharmaceuticals. researchgate.net

The convergence of research on amine and cyclopentene scaffolds has led to the synthesis of numerous compounds with interesting biological and chemical properties. The development of novel synthetic methods that allow for the rapid and stereoselective construction of molecules containing both of these functional groups is an ongoing endeavor in organic chemistry. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N B13461133 2-(Cyclopent-2-en-1-yl)ethanamine CAS No. 857353-42-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

857353-42-5

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

2-cyclopent-2-en-1-ylethanamine

InChI

InChI=1S/C7H13N/c8-6-5-7-3-1-2-4-7/h1,3,7H,2,4-6,8H2

InChI Key

MBTOTUHFSJWIIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=C1)CCN

Origin of Product

United States

Synthetic Methodologies for 2 Cyclopent 2 En 1 Yl Ethanamine

Retrosynthetic Analysis of 2-(Cyclopent-2-en-1-yl)ethanamine

A retrosynthetic analysis of this compound suggests several potential disconnections. The most logical primary disconnections involve the carbon-nitrogen bond and the carbon-carbon bond of the ethylamine (B1201723) side chain.

C-N Bond Disconnection: This approach considers the amine group as being introduced in a late-stage functionalization. This leads back to a precursor such as 2-(cyclopent-2-en-1-yl)ethyl halide or a corresponding tosylate, which could then be subjected to amination.

C-C Bond Disconnection: Alternatively, the bond between the cyclopentene (B43876) ring and the ethylamine side chain can be disconnected. This strategy would involve the coupling of a cyclopentenyl-containing fragment with a two-carbon synthon already bearing the nitrogen atom. A potential precursor in this pathway could be a cyclopentenyl Grignard reagent reacting with an aziridine (B145994) or a protected 2-aminoacetaldehyde (B1595654) equivalent.

A third, more complex, retrosynthetic pathway would involve the formation of the cyclopentene ring itself as a key step, starting from an acyclic precursor that already contains the necessary carbon and nitrogen framework.

Established Synthetic Routes to this compound

Based on the retrosynthetic analysis, several established synthetic methodologies can be proposed for the synthesis of this compound.

Amine Functionalization Approaches for this compound

This approach focuses on introducing the amine group onto a pre-formed cyclopentene-ethane skeleton. A plausible route would start with a known starting material like cyclopentadiene (B3395910).

One potential pathway involves the following steps:

Diels-Alder Reaction: Cyclopentadiene can react with an appropriate dienophile, such as acrolein, to form a cyclopentene adduct.

Reduction: The aldehyde group of the adduct can be selectively reduced to an alcohol.

Halogenation or Tosylation: The resulting alcohol can be converted to a better leaving group, such as a bromide or a tosylate.

Amination: The final step would involve the displacement of the leaving group with an amine source, such as ammonia (B1221849) or a protected amine equivalent like sodium azide (B81097) followed by reduction.

Another amine functionalization strategy could involve the reductive amination of a corresponding ketone or aldehyde. researchgate.net This would require the synthesis of 2-(cyclopent-2-en-1-yl)acetaldehyde.

Cyclopentene Ring Formation Strategies in the Synthesis of this compound

Strategies that form the cyclopentene ring as a key step offer an alternative approach. Ring-closing metathesis (RCM) is a powerful tool for the formation of cyclic alkenes. A potential RCM precursor for this compound would be a diene containing the necessary ethylamine side chain.

Another classical method for cyclopentene ring formation is the Nazarov cyclization, which involves the acid-catalyzed cyclization of a divinyl ketone. wikipedia.org While not directly applicable for the synthesis of the target amine, a modified strategy could potentially be envisioned.

Convergent and Linear Synthesis Pathways for this compound

Both linear and convergent synthetic strategies can be conceptualized for this target molecule.

Novel and Emerging Synthetic Approaches for this compound

Modern synthetic chemistry offers a range of novel methods that could potentially be applied to the synthesis of this compound.

Catalytic Synthesis Methodologies for this compound

Catalytic methods offer the advantages of efficiency, selectivity, and sustainability. For the synthesis of this compound, several catalytic approaches could be explored:

Transition-Metal Catalyzed Allylic Amination: Direct catalytic amination of a suitable cyclopentene precursor would be a highly atom-economical approach. This could potentially be achieved using palladium or iridium catalysts with an appropriate amine nucleophile.

Hydroamination: The direct addition of an amine N-H bond across a double bond is a highly desirable transformation. While intermolecular hydroamination of unactivated alkenes remains a challenge, recent advances in catalyst design could make this a feasible, albeit futuristic, approach for the synthesis of the target molecule.

Catalytic Reduction of a Nitrile Precursor: A potential route involves the synthesis of 2-(cyclopent-2-en-1-yl)acetonitrile. The subsequent catalytic hydrogenation of the nitrile group, using catalysts such as Raney nickel or palladium on carbon, would yield the desired primary amine. The synthesis of the nitrile precursor could potentially be achieved through the alkylation of a cyclopentenyl halide with cyanide.

Below is a table summarizing potential synthetic strategies and their key features:

Synthetic Strategy Key Reactions Advantages Potential Challenges
Amine Functionalization Diels-Alder, Reduction, Halogenation, AminationUtilizes well-established reactions.Potential for side reactions, protection/deprotection steps may be needed.
Cyclopentene Ring Formation Ring-Closing Metathesis (RCM)High efficiency and functional group tolerance.Synthesis of the diene precursor may be complex.
Convergent Synthesis Grignard Reaction, Cross-CouplingHigher overall yield, modular approach.Synthesis of individual fragments may be challenging.
Catalytic Allylic Amination Pd or Ir-catalyzed aminationHigh atom economy, direct functionalization.Catalyst development for this specific substrate may be required.
Catalytic Nitrile Reduction Alkylation with cyanide, Catalytic HydrogenationReliable reduction of nitriles to primary amines.Use of toxic cyanide, synthesis of the nitrile precursor.

Stereoselective Synthesis of Chiral Analogues of this compound

The synthesis of chiral analogues of this compound, where the stereochemistry at the cyclopentene ring is precisely controlled, is of significant interest for various applications. A key strategy to achieve this involves the asymmetric synthesis of a chiral cyclopentenol (B8032323) intermediate, which can then be converted to the target amine.

One prominent method for creating a chiral cyclopentene core is through the chiral lithium amide base-mediated rearrangement of a protected trans-4-hydroxy cyclopentene oxide. This rearrangement can produce a chiral allylic alcohol with high enantiomeric excess (ee). nih.govyork.ac.uk Following the formation of this chiral allylic alcohol, the amine functionality can be introduced through several stereospecific reactions.

One such method is the Mitsunobu reaction . This reaction allows for the conversion of the chiral alcohol to an amine with inversion of stereochemistry. nih.govacs.orgthieme-connect.comresearchgate.net By reacting the chiral cyclopentenol with a suitable nitrogen nucleophile, such as phthalimide (B116566) or a protected amine precursor like BocNHNs, under Mitsunobu conditions (typically involving a phosphine (B1218219) reagent like triphenylphosphine (B44618) and an azodicarboxylate like DEAD or DIAD), the corresponding N-substituted cyclopentenyl derivative is formed. york.ac.uk Subsequent deprotection yields the chiral primary amine. The choice of nucleophile and reaction conditions is crucial for achieving high yields and preventing side reactions. acs.orgthieme-connect.comresearchgate.net

Another approach involves the use of chiral auxiliaries . These are stereogenic groups temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com For instance, a chiral auxiliary can be attached to the cyclopentene ring, and subsequent reactions to introduce the two-carbon amine side chain can be performed diastereoselectively. After the desired stereochemistry is established, the auxiliary is removed to yield the enantiomerically enriched product. The Ellman auxiliary (tert-butanesulfinamide) is a versatile and widely used chiral auxiliary for the asymmetric synthesis of amines. yale.edu

Table 1: Comparison of Stereoselective Methods

MethodKey Reagent/StepStereochemical ControlAdvantagesPotential Challenges
Chiral Base-Mediated Rearrangement Chiral Lithium Amide BaseEstablishes initial chirality of the cyclopentenol intermediate. nih.govyork.ac.ukHigh enantioselectivity possible.Requires careful control of reaction conditions.
Mitsunobu Reaction DEAD/DIAD, PPh₃, N-nucleophileInversion of stereochemistry at the alcohol center. york.ac.ukacs.orgthieme-connect.comMild conditions, broad substrate scope.Formation of byproducts, use of hazardous reagents. nih.gov
Chiral Auxiliary e.g., tert-butanesulfinamideDiastereoselective introduction of the amine group. wikipedia.orgyale.eduHigh diastereoselectivity, recoverable auxiliary.Requires additional steps for attachment and removal.

Flow Chemistry Applications in the Synthesis of this compound

Flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. youtube.comru.nl The synthesis of this compound can be adapted to a continuous flow process, particularly for key steps like hydrogenation and amination.

A plausible flow-based approach could involve the continuous hydrogenation of a suitable cyclopentadiene precursor to cyclopentene, followed by a hydroamination or a multi-step sequence to introduce the ethanamine side chain. For instance, a continuous flow system could be designed for the hydroformylation of cyclopentene to produce cyclopentanecarbaldehyde, which can then be further reacted in-line. acs.org

The direct hydroamination of cyclopentene with a suitable amino-equivalent in a flow reactor is another attractive possibility. nih.gov The use of heterogeneous catalysts packed in a column reactor is particularly well-suited for flow chemistry, as it simplifies catalyst separation and recycling. springerprofessional.de For example, a polysilane-supported palladium catalyst has been shown to be effective for the continuous-flow hydrogenation of nitriles to primary amines. springerprofessional.de This could be applied to a nitrile-containing cyclopentene derivative to produce the target compound.

Table 2: Potential Flow Chemistry Steps for this compound Synthesis

Reaction StepFlow Reactor TypeCatalyst (if applicable)Potential Advantages
Hydrogenation Packed-Bed ReactorHeterogeneous catalyst (e.g., Pd/C)Safe handling of hydrogen gas, efficient catalyst use.
Hydroformylation Tube ReactorHomogeneous or heterogeneous catalystPrecise temperature and pressure control.
Reductive Amination Microreactor-Enhanced mixing and heat transfer.
Nitrile Reduction Packed-Bed ReactorPolysilane-supported Pd catalyst springerprofessional.deHigh efficiency and catalyst recyclability.

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing waste and energy consumption. This involves a systematic study of parameters such as temperature, pressure, solvent, catalyst loading, and reaction time.

For a classical approach like the Gabriel synthesis , which involves the reaction of a halo-functionalized cyclopentenylethane with potassium phthalimide, optimization can significantly improve its efficiency. wikipedia.orgthermofisher.commasterorganicchemistry.com The choice of solvent is crucial; polar aprotic solvents like DMF or DMSO are often used to enhance the reaction rate. thermofisher.comnumberanalytics.com However, these solvents can be difficult to remove and have environmental concerns. The use of microwave irradiation has been shown to accelerate the reaction and reduce reaction times. numberanalytics.com

In the Mitsunobu reaction , optimization focuses on the choice of phosphine and azodicarboxylate reagents, as well as the nucleophile. nih.govacs.orgthieme-connect.com The development of catalytic Mitsunobu reactions, where the azo reagent is used in catalytic amounts and regenerated in situ, represents a significant improvement in terms of atom economy and waste reduction. nih.gov

For catalytic reactions, such as the hydroamination or nitrile reduction mentioned earlier, screening different catalysts and ligands is essential to find the most active and selective system. The reaction temperature and pressure also play a vital role and need to be carefully controlled to achieve optimal results.

Green Chemistry Principles Applied to the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. This can be achieved through several strategies:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For instance, direct hydroamination of cyclopentene is more atom-economical than a multi-step sequence involving protection and deprotection steps.

Use of Greener Solvents : Replacing hazardous organic solvents with more environmentally benign alternatives. Water, ionic liquids, and deep eutectic solvents are being explored as green solvents for amine synthesis. numberanalytics.comsciencemadness.org

Catalysis : Employing catalytic reagents in place of stoichiometric ones to reduce waste. The use of heterogeneous catalysts is particularly advantageous as they can be easily separated and reused. springerprofessional.de

Renewable Feedstocks : Exploring the use of starting materials derived from renewable resources.

Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible. Flow chemistry can contribute to energy efficiency through better heat integration. youtube.com

Alternative Reagents : Seeking greener alternatives to hazardous reagents. For example, in the Gabriel synthesis, alternatives to phthalimide, such as sodium diformylamide, have been developed which allow for easier deprotection under milder conditions. sciencemadness.org

Table 3: Green Chemistry Considerations for Synthetic Routes

Green Chemistry PrincipleApplication to SynthesisExample
Atom Economy Favoring addition reactions over substitution/elimination.Direct hydroamination of cyclopentene.
Greener Solvents Replacing traditional organic solvents.Using ionic liquids or deep eutectic solvents in the Gabriel synthesis. numberanalytics.com
Catalysis Using recyclable catalysts.Heterogeneous catalysts in flow reactors for hydrogenation. springerprofessional.de
Alternative Reagents Avoiding toxic reagents.Using sodium diformylamide instead of phthalimide in the Gabriel synthesis. sciencemadness.org

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Chemical Reactivity and Mechanistic Investigations of 2 Cyclopent 2 En 1 Yl Ethanamine

Reactivity Profile of the Amine Moiety in 2-(Cyclopent-2-en-1-yl)ethanamine

The primary amine group in this compound is a versatile functional group capable of participating in a variety of chemical transformations. Its reactivity is centered around the lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic character to the molecule.

Nucleophilic Reactivity and Amidation Reactions of this compound

The lone pair of electrons on the nitrogen atom makes the amine group in this compound a potent nucleophile. This nucleophilicity allows it to readily attack electrophilic centers, most notably the carbonyl carbon of carboxylic acid derivatives such as acid chlorides, anhydrides, and esters, to form amides. This process, known as acylation or amidation, is a fundamental transformation in organic synthesis.

While specific studies on the amidation of this compound are not extensively documented, the reaction is expected to proceed efficiently under standard acylation conditions. For instance, the reaction with an acid chloride, such as acetyl chloride, in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct, would yield the corresponding N-acetylated derivative, N-(2-(cyclopent-2-en-1-yl)ethyl)acetamide. Similarly, reaction with acetic anhydride (B1165640) would produce the same amide along with acetic acid as a byproduct. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a leaving group.

The table below illustrates representative amidation reactions that are analogous to those expected for this compound.

Amine ReactantAcylating AgentProductReference
Glycine ethyl ester1-Naphthaleneacetic acid(2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester researchgate.net
AnisidineChloropropionyl chlorideN-(methoxyphenyl)-3-chloropropionamide researchgate.net
2,6-dimethylphenylamine2-Chloroacetyl chloride2-Chloro-N-(2,6-dimethylphenyl)acetamide researchgate.net

This table presents amidation reactions of various primary amines to illustrate the general transformation.

Salt Formation and Derivatization Pathways of this compound

As a primary amine, this compound is basic and readily reacts with acids to form ammonium (B1175870) salts. This is a straightforward acid-base reaction where the nitrogen atom is protonated by the acid. The resulting salt is typically a crystalline solid, which can be advantageous for purification and handling of the amine. Common acids used for this purpose include hydrochloric acid, sulfuric acid, and hydrobromic acid, which would form 2-(cyclopent-2-en-1-yl)ethanaminium chloride, sulfate, and bromide, respectively.

Beyond simple salt formation, the amine moiety can be derivatized in numerous ways. For example, it can undergo alkylation reactions with alkyl halides, although this often leads to a mixture of primary, secondary, tertiary amines, and even quaternary ammonium salts due to over-alkylation. More controlled derivatization can be achieved through reductive amination, where the amine is first reacted with an aldehyde or ketone to form an imine, which is then reduced to the corresponding secondary or tertiary amine.

Oxidation and Reduction Pathways of the Amine Group in this compound

The primary amine group of this compound can be oxidized to various functional groups, including oximes, nitro compounds, or nitriles, depending on the oxidizing agent and reaction conditions. nih.govmdpi.comstackexchange.comresearchgate.netresearchgate.net A significant challenge in the oxidation of this particular molecule is the presence of the reactive cyclopentene (B43876) double bond, which can also be susceptible to oxidation. Therefore, selective oxidation of the amine group requires carefully chosen reagents.

For instance, the oxidation of primary aliphatic amines to oximes can be achieved with high efficiency using molecular oxygen in the presence of catalysts like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and tungsten oxide/alumina (WO3/Al2O3). nih.govresearchgate.net This method is noted for its chemoselectivity, suggesting it could potentially be applied to this compound without affecting the double bond. nih.gov The conversion of primary amines to nitro compounds can be accomplished using reagents such as dimethyldioxirane (B1199080) or ozone on silica (B1680970) gel. stackexchange.com

Reduction of a primary amine group is not a common transformation as it is already in a low oxidation state. However, the amine can be converted to other functional groups that can then be reduced. For example, as mentioned earlier, reductive amination involves the in-situ reduction of an imine formed from the amine and a carbonyl compound. organic-chemistry.org

The following table provides examples of oxidation reactions of primary amines.

Amine ReactantOxidizing Agent/CatalystProductReference
Various alicyclic and aliphatic aminesO2, DPPH, WO3/Al2O3Corresponding oximes nih.govresearchgate.net
Aliphatic and aromatic primary aminesDimethyldioxiraneCorresponding nitro compounds stackexchange.com
Primary aminesOzone/silica gelCorresponding nitro compounds stackexchange.com

This table showcases various methods for the oxidation of primary amines, which could be analogous to the reactivity of this compound.

Reactivity Profile of the Cyclopentene Ring in this compound

The cyclopentene ring in this compound contains a carbon-carbon double bond, which is a site of high electron density. This makes it susceptible to attack by electrophiles and participation in cycloaddition reactions. The presence of the electron-donating ethylamine (B1201723) substituent is expected to influence the reactivity and regioselectivity of these reactions.

Electrophilic Addition Reactions to the Alkene of this compound

The double bond of the cyclopentene ring can undergo electrophilic addition reactions with a variety of reagents. In these reactions, an electrophile adds to one of the double-bonded carbons, forming a carbocation intermediate, which is then attacked by a nucleophile. The regioselectivity of the addition to the unsymmetrical double bond in this compound will be governed by the stability of the resulting carbocation (Markovnikov's rule). The ethylamine substituent, being electron-donating, would be expected to stabilize an adjacent carbocation.

A classic example is hydrohalogenation, the addition of hydrogen halides (e.g., HBr, HCl). The proton (H+) acts as the electrophile, and its addition to the double bond will preferentially form the more stable carbocation. This carbocation is then attacked by the halide ion (Br- or Cl-). In the case of this compound, the addition of HBr would likely lead to the bromine atom attaching to the more substituted carbon of the original double bond. In the presence of peroxides, the addition of HBr can proceed via a radical mechanism, leading to the anti-Markovnikov product. youtube.commasterorganicchemistry.com

Another common electrophilic addition is halogenation, for instance, with bromine (Br2). This reaction typically proceeds through a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion. This mechanism leads to the trans-addition of the two bromine atoms across the double bond. quora.comquora.com

The table below provides examples of electrophilic addition reactions to cyclopentene and related alkenes.

Alkene ReactantReagentProductReference
CyclopenteneBr2 in CCl4trans-1,2-Dibromocyclopentane quora.com
CyclopenteneBr2 in H2Otrans-2-Bromocyclopentan-1-ol quora.com
CyclopenteneHBrBromocyclopentane masterorganicchemistry.comlibretexts.org
CyclopenteneHBr, ROORBromocyclopentane (anti-Markovnikov not applicable) youtube.commasterorganicchemistry.com

This table illustrates typical electrophilic addition reactions of cyclopentene, which are expected to be similar for this compound, with the regioselectivity influenced by the substituent.

Cycloaddition Reactions Involving the Double Bond of this compound

The double bond of the cyclopentene ring can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. khanacademy.orgmasterorganicchemistry.comnih.gov In this type of reaction, a conjugated diene reacts with the dienophile (the cyclopentene double bond) to form a six-membered ring. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, while electron-donating groups, such as the ethylamine substituent in the target molecule, generally decrease the reactivity towards typical electron-rich dienes in a normal-electron-demand Diels-Alder reaction.

However, the cyclopentene double bond could potentially participate in inverse-electron-demand Diels-Alder reactions with electron-poor dienes. Furthermore, other types of cycloadditions, such as [2+2] cycloadditions with ketenes or under photochemical conditions, are also possible transformations for the cyclopentene ring. The strain of the five-membered ring can also influence its reactivity in cycloaddition reactions. quora.com

Given the electronic nature of the ethylamine substituent, it is likely that the cyclopentene ring in this compound would be a less reactive dienophile in standard Diels-Alder reactions compared to unsubstituted cyclopentene or cyclopentene bearing electron-withdrawing groups.

The following table shows examples of Diels-Alder reactions where a cyclic alkene acts as the dienophile.

DieneDienophileProductReference
Cyclopentadiene (B3395910)Maleic anhydrideendo-Norbornene-5,6-dicarboxylic anhydride nih.gov
1,3-ButadieneAcrolein4-Formylcyclohexene nih.gov
(1'-arylallylidene)cyclopropanesNitrosobenzene5-oxa-4-azaspiro[2.5]oct-7-ene derivatives

This table provides examples of Diels-Alder reactions to illustrate the general principle of cycloaddition involving a double bond within a ring system.

Olefin Metathesis and Ring-Opening Polymerization Potential of this compound

The presence of a cyclopentene ring in this compound introduces the potential for this molecule to participate in olefin metathesis reactions. Olefin metathesis is a powerful synthetic tool that allows for the cutting and rearranging of carbon-carbon double bonds. In the context of this specific compound, the cyclopentene moiety could undergo Ring-Opening Metathesis Polymerization (ROMP). In a typical ROMP reaction, a strained cyclic olefin is opened by a metal alkylidene catalyst, such as a Grubbs' or Schrock catalyst, to form a polymer chain.

The primary amine group on the ethanamine side chain can, however, complicate this process. Amines are known to coordinate with and potentially deactivate common ruthenium-based metathesis catalysts. This necessitates the use of catalysts that are more tolerant to functional groups or the protection of the amine group prior to polymerization. Should these challenges be overcome, ROMP of this compound would yield a polymer with pendant aminoethyl groups, which could be valuable for a variety of applications, including as a scaffold for further functionalization or as a material with specific adhesive or surface properties.

The general scheme for the ROMP of a functionalized cyclopentene derivative is illustrated below:

Scheme 1: General Representation of Ring-Opening Metathesis Polymerization (ROMP) of a Substituted Cyclopentene

Generated code

Where R represents the (2-aminoethyl) group in the case of this compound.

Intermolecular and Intramolecular Reaction Pathways of this compound

The bifunctional nature of this compound, possessing both a nucleophilic amine and a reactive alkene, allows for a diverse range of both intermolecular and intramolecular reactions.

Intermolecular Reactions:

Amine-based reactions: The primary amine can participate in a variety of intermolecular reactions characteristic of amines. These include N-alkylation, N-acylation, and Schiff base formation with aldehydes and ketones. For instance, reaction with an acyl chloride would yield the corresponding amide.

Alkene-based reactions: The cyclopentene double bond can undergo typical electrophilic addition reactions. This includes halogenation (addition of Br₂ or Cl₂), hydrohalogenation (addition of HBr or HCl), and hydration (acid-catalyzed addition of water). Furthermore, it can be a substrate for intermolecular Heck reactions or other palladium-catalyzed cross-coupling reactions, provided a suitable halide or triflate partner is present.

Intramolecular Reactions:

The proximity of the amine and the double bond opens up the possibility of intramolecular cyclization reactions. Under appropriate conditions, the amine could act as an internal nucleophile, attacking the double bond. This process, often facilitated by a metal catalyst or acidic conditions, could lead to the formation of bicyclic nitrogen-containing heterocycles. The regioselectivity and stereoselectivity of such cyclizations would be of significant interest from a synthetic standpoint. For example, an intramolecular hydroamination reaction could potentially yield a substituted azabicyclo[3.2.1]octane system.

Kinetic and Thermodynamic Studies of Reactions Involving this compound

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the public domain. However, general principles can be applied to understand the likely energetic profiles of its reactions.

Kinetic Studies:

Kinetic investigations would focus on determining the rate laws and activation parameters for its various transformations. For instance, in an intramolecular cyclization, the rate would depend on the concentration of the starting material and any catalyst employed. The pre-exponential factor (A) in the Arrhenius equation would be influenced by the conformational requirements for the amine to approach the double bond in the correct orientation for reaction. The activation energy (Ea) would be related to the bond-breaking and bond-forming energies involved in the transition state.

Thermodynamic Studies:

Thermodynamic studies would evaluate the change in Gibbs free energy (ΔG) to determine the spontaneity and position of equilibrium for a given reaction. For the hypothetical intramolecular hydroamination, the thermodynamics would be influenced by the relief of ring strain in the starting cyclopentene and the formation of a new, potentially more stable, bicyclic system. The relative stabilities of the reactant and product would dictate the equilibrium constant (Keq).

A hypothetical reaction coordinate diagram for an intramolecular cyclization could be envisioned, showing the relative energies of the reactant, transition state, and product.

Reaction Mechanism Elucidation for Transformations of this compound

Elucidating the mechanisms of reactions involving this compound would employ a combination of experimental and computational methods.

Labeling Studies: Isotopic labeling, for example, using deuterium (B1214612), can be a powerful tool. By strategically placing deuterium atoms in the molecule, one can trace their fate in the product and gain insight into which bonds are broken and formed during the reaction. For an intramolecular cyclization, deuterating the carbon atoms of the double bond or the carbons adjacent to the nitrogen could help distinguish between different possible mechanistic pathways.

Intermediate Trapping: If a reaction is believed to proceed through a reactive intermediate, experiments can be designed to trap this species. For example, if a carbocation intermediate is proposed in an acid-catalyzed cyclization, the reaction could be run in the presence of a potent nucleophile to see if a trapped product is formed.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model the potential energy surface of a reaction. These calculations can provide valuable information about the structures and energies of transition states and intermediates, helping to support or refute a proposed mechanism. For instance, the transition state for the intramolecular attack of the amine on the activated double bond could be modeled to understand the geometric and electronic requirements for the reaction to occur.

By combining these approaches, a detailed, step-by-step description of how this compound transforms into various products can be developed.

Advanced Analytical and Spectroscopic Methodologies for 2 Cyclopent 2 En 1 Yl Ethanamine

High-Resolution Chromatographic Techniques for 2-(Cyclopent-2-en-1-yl)ethanamine Purity Assessment

High-resolution chromatography is indispensable for separating this compound from potential impurities, starting materials, and byproducts. Both gas and liquid chromatography offer powerful solutions for its purity assessment.

Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. The method provides both high-resolution separation and definitive identification based on mass-to-charge ratio and fragmentation patterns.

Due to the polar nature of the primary amine group, derivatization is often employed to reduce peak tailing and improve chromatographic performance. Acylation or silylation are common derivatization strategies for amines. researchgate.net Alternatively, derivatization with isobutyl chloroformate allows for robust quantification in complex matrices. acs.org

The mass spectrum of cyclic amines under electron ionization (EI) typically shows a discernible molecular ion peak. whitman.edu A key fragmentation pathway for primary amines is the cleavage of the bond beta to the nitrogen atom, which for this compound would lead to a characteristic base peak at m/z 30 ([CH₂NH₂]⁺). whitman.edu Other significant fragments would arise from the cleavage of the cyclopentene (B43876) ring. whitman.edu

A proposed GC-MS method for the analysis of this compound is detailed below.

Table 1: Proposed GC-MS Method Parameters for this compound Analysis

Parameter Setting
GC System
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1) or Splitless for trace analysis
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS System
Ion Source Electron Ionization (EI) at 70 eV
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Mass Range m/z 30-300

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity analysis, especially for compounds that may not be sufficiently volatile or thermally stable for GC. A significant challenge in the HPLC analysis of aliphatic amines like this compound is the lack of a strong native chromophore, which complicates detection by standard UV-Vis detectors. chromforum.org

To overcome this, pre-column derivatization with a UV-absorbing agent is a common strategy. Reagents such as salicylaldehyde or 9-fluorenylmethyl chloroformate (FMOC) react with the primary amine to form a derivative with strong UV absorbance, enabling sensitive detection. chromforum.orgchromatographyonline.com Reversed-phase HPLC (RP-HPLC) is the most common separation mode.

An alternative approach for detecting non-chromophoric amines is to use a detector that does not rely on UV absorbance, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). If UV detection is the only option and derivatization is to be avoided, detection at low wavelengths (e.g., 195-210 nm) can be attempted, though this requires high-purity mobile phase components to minimize baseline noise. chromforum.org

A proposed RP-HPLC method following derivatization is outlined below.

Table 2: Proposed RP-HPLC Method Parameters for Derivatized this compound

Parameter Setting
HPLC System
Column C18, 150 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector
Type UV-Vis Diode Array Detector (DAD)

The structure of this compound contains a chiral center at the C1 position of the cyclopentene ring, meaning it can exist as a pair of enantiomers. For applications where stereochemistry is critical, the analysis of enantiomeric purity is essential. Chiral chromatography is the definitive technique for separating and quantifying enantiomers.

This separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Chiral separations can be performed using both GC and HPLC.

Chiral GC: Derivatized cyclodextrins are commonly used as CSPs in capillary GC columns for the separation of chiral compounds, including amines.

Chiral HPLC: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used and have demonstrated broad applicability for the enantioseparation of various chiral compounds, including amines. The choice of mobile phase (normal-phase, polar organic, or reversed-phase) can be optimized to achieve the desired separation.

The development of a chiral separation method is crucial for controlling the stereochemical purity of chiral analogues of this compound.

Advanced Spectroscopic Characterization Techniques for this compound

Spectroscopic techniques provide detailed information about the molecular structure of this compound, serving as a primary tool for structural confirmation and functional group identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the this compound molecule. A comprehensive NMR investigation of the analogous compound 2-(1-cyclohexenyl)ethylamine has been reported, providing a strong basis for interpreting the spectra of the target compound. nih.gov

1D NMR (¹H and ¹³C): The ¹H NMR spectrum will show the number of unique protons, their chemical environment, and their coupling relationships. The ¹³C NMR spectrum reveals the number of unique carbon atoms.

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of the carbon skeleton. researchgate.net

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached, providing definitive C-H assignments.

Based on the structure and data from analogous compounds, predicted chemical shifts can be estimated. researchgate.netchemicalbook.comdocbrown.info

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
1 CH ~2.5 - 3.0 ~40 - 45
2 CH ~5.6 - 5.8 ~130 - 135
3 CH ~5.7 - 5.9 ~132 - 138
4 CH₂ ~2.2 - 2.4 ~30 - 35
5 CH₂ ~1.8 - 2.0 ~22 - 27
6 (α to ring) CH₂ ~1.9 - 2.2 ~38 - 42
7 (β to ring) CH₂ ~2.7 - 2.9 ~40 - 45

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. nih.gov IR spectroscopy measures the absorption of infrared radiation due to bond vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in polarizability. nih.govfrontiersin.org For molecules without a center of symmetry, many vibrations are active in both IR and Raman, but their relative intensities can differ, providing complementary information.

The key functional groups in this compound will produce characteristic bands in the vibrational spectra. masterorganicchemistry.com A detailed vibrational analysis has been performed on the similar compound 2-(1-cyclohexenyl)ethylamine. researchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹)
Primary Amine (N-H) Symmetric & Asymmetric Stretch 3300 - 3500 (two bands)
Scissoring Bend 1580 - 1650
Alkene (C=C) Stretch 1640 - 1680
Alkene C-H (=C-H) Stretch 3000 - 3100
Alkyl C-H (-CH₂-, -CH-) Stretch 2850 - 3000

The N-H stretching vibrations of the primary amine typically appear as two moderately sharp peaks in the 3300-3500 cm⁻¹ region. masterorganicchemistry.com The C=C stretch of the cyclopentene ring will be observed in the 1640-1680 cm⁻¹ region. The spectrum will also be characterized by C-H stretching bands just above 3000 cm⁻¹ for the alkene protons and just below 3000 cm⁻¹ for the aliphatic protons. masterorganicchemistry.com The C-N stretching vibration will appear in the fingerprint region.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Studies of this compound

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of organic molecules such as this compound. Unlike nominal mass spectrometry, HRMS provides the exact mass of the parent ion and its fragments with high precision, typically to four or more decimal places. This level of accuracy allows for the determination of the elemental composition of an ion, a critical step in identifying unknown compounds or confirming the structure of synthesized molecules.

The theoretical exact mass of the protonated molecular ion ([M+H]⁺) of this compound (C₇H₁₃N) is calculated to be 112.1121 u. This high-resolution measurement is the first piece of evidence in its identification.

Upon ionization, the molecule undergoes fragmentation, and the resulting fragmentation pattern serves as a fingerprint for its structure. The fragmentation of this compound is expected to be influenced by the presence of the cyclopentenyl ring and the primary amine group. Common fragmentation pathways for cyclic amines include alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) and ring-opening reactions.

Proposed Fragmentation Pathways:

A plausible fragmentation pathway for this compound would involve initial ionization at the nitrogen atom, which is the most basic and readily ionizable site. The primary fragmentation events are likely to be:

Alpha-Cleavage: Cleavage of the Cα-Cβ bond (the bond between the two carbons of the ethyl chain) would result in the formation of a stable iminium ion with a mass-to-charge ratio (m/z) of 30.0337. This is a very common fragmentation for primary amines.

Loss of the Ethylamine (B1201723) Side Chain: Cleavage of the bond between the cyclopentenyl ring and the ethylamine side chain would lead to the formation of a cyclopentenyl cation (C₅H₇⁺) with an m/z of 67.0542.

Ring Fragmentation: The cyclopentenyl ring itself can undergo fragmentation, often through retro-Diels-Alder reactions or other rearrangements, leading to smaller fragment ions. For instance, the loss of ethylene (C₂H₄) from the cyclopentenyl cation would result in a C₃H₃⁺ ion with an m/z of 39.0229.

The table below outlines the proposed fragments of this compound and their theoretical exact masses.

Proposed Fragment Molecular Formula Theoretical Exact Mass (u)
[M+H]⁺C₇H₁₄N⁺112.1121
[M-NH₃]⁺C₇H₁₁⁺95.0855
[C₅H₇]⁺C₅H₇⁺67.0542
[C₄H₅]⁺C₄H₅⁺53.0386
[CH₂NH₂]⁺CH₄N⁺30.0337

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and conformational details of the cyclopentenyl ring and the ethylamine side chain.

As this compound is a liquid at room temperature, crystallographic studies would necessitate its conversion into a crystalline derivative. This is typically achieved by forming a salt with a suitable acid (e.g., hydrochloride, tartrate, or picrate salt). The choice of the acid is crucial as it can influence the crystal packing and the quality of the resulting crystals.

A successful crystallographic analysis of a derivative of this compound would provide invaluable insights into:

Conformation: The preferred conformation of the five-membered ring and the orientation of the ethylamine substituent.

Intermolecular Interactions: The nature and geometry of hydrogen bonds formed by the amine group and the counter-ion, as well as other non-covalent interactions that dictate the crystal packing.

Absolute Configuration: For chiral derivatives, X-ray crystallography can be used to determine the absolute configuration of the stereocenters.

While no specific crystallographic data for this compound is currently available in the Cambridge Structural Database (CSD), studies on functionally related cyclopentene derivatives have demonstrated the feasibility of obtaining high-quality crystal structures. These studies have been instrumental in understanding the structure-activity relationships of various cyclopentene-containing compounds.

Hyphenated Techniques for Reaction Monitoring and Process Control of this compound Synthesis

The synthesis of this compound, like any chemical process, can benefit significantly from the use of hyphenated analytical techniques for real-time reaction monitoring and process control. These techniques combine the separation power of chromatography with the detection capabilities of spectroscopy, providing a dynamic view of the reaction progress.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly suitable technique for monitoring the synthesis of this compound, given the likely volatility of the starting materials, intermediates, and the final product.

Reaction Monitoring: By periodically taking small aliquots from the reaction mixture and analyzing them by GC-MS, chemists can track the consumption of reactants and the formation of the product and any byproducts. This allows for the determination of the optimal reaction time and conditions.

Purity Assessment: At the end of the reaction, GC-MS can be used to assess the purity of the crude product and to identify any impurities, which is crucial for designing an effective purification strategy.

Liquid Chromatography-Mass Spectrometry (LC-MS):

For syntheses that involve non-volatile starting materials or intermediates, or for reactions carried out in non-volatile solvents, LC-MS is the preferred hyphenated technique.

Process Control: In a manufacturing setting, online or at-line LC-MS can be implemented for process control. This allows for continuous monitoring of the reaction and immediate adjustments to process parameters (e.g., temperature, reagent addition) to ensure consistent product quality and yield.

Impurity Profiling: LC-MS, particularly with high-resolution mass spectrometry, is powerful for identifying and quantifying trace-level impurities that might not be detectable by other methods.

The implementation of these hyphenated techniques in the synthesis of this compound can lead to a more efficient, reproducible, and well-understood manufacturing process.

Computational and Theoretical Investigations of 2 Cyclopent 2 En 1 Yl Ethanamine

Quantum Chemical Calculations for 2-(Cyclopent-2-en-1-yl)ethanamine

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These calculations, typically employing methods like Density Functional Theory (DFT) or Hartree-Fock, provide insights into the molecule's geometry, stability, and reactivity.

Electronic Structure and Frontier Orbital Analysis of this compound

A key aspect of understanding a molecule's reactivity and electronic properties lies in the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and its electronic excitation properties.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, due to the presence of the lone pair of electrons. The LUMO, on the other hand, would likely be distributed over the π-system of the cyclopentene (B43876) ring. The interaction between the amine group and the cyclopentene ring would influence the energies of these orbitals.

A hypothetical frontier orbital analysis would yield data similar to that presented in Table 1.

Table 1: Hypothetical Frontier Orbital Properties of this compound

PropertyValue (eV)Description
HOMO Energy-8.5Indicates the energy of the highest occupied molecular orbital, related to ionization potential.
LUMO Energy2.0Represents the energy of the lowest unoccupied molecular orbital, related to electron affinity.
HOMO-LUMO Gap10.5The energy difference between the HOMO and LUMO, indicating chemical reactivity and electronic transition energy.

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the ethylamine (B1201723) side chain and the puckering of the cyclopentene ring mean that this compound can exist in multiple conformations. A thorough conformational analysis would involve systematically rotating the rotatable bonds and varying the ring pucker to identify the stable conformers and the transition states that connect them. The resulting potential energy surface would reveal the relative energies of these conformers and the energy barriers for interconversion.

Spectroscopic Property Prediction (NMR, IR, UV-Vis) for this compound

Quantum chemical calculations can predict various spectroscopic properties, which are invaluable for experimental characterization.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) are highly sensitive to the electronic environment of each nucleus. Predicted NMR spectra would show distinct signals for the protons and carbons in the cyclopentene ring and the ethylamine side chain, aiding in structural elucidation.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. A calculated IR spectrum for this compound would show characteristic peaks for the N-H stretching and bending vibrations of the amine group, C-H stretching and bending vibrations of the alkyl and alkenyl groups, and the C=C stretching vibration of the cyclopentene ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption spectra. For this molecule, the primary electronic transition would likely be a π → π* transition within the cyclopentene ring. The presence of the amine group might lead to n → σ* or n → π* transitions, although these are often weaker.

Molecular Dynamics Simulations of this compound

While quantum chemical calculations provide insights into the properties of an isolated molecule, molecular dynamics (MD) simulations are employed to study the behavior of a molecule in a condensed phase, such as in a solvent or in a biological environment.

Solvation Effects and Intermolecular Interactions of this compound

The behavior of this compound in a solvent, particularly a polar one like water, would be significantly influenced by intermolecular interactions. MD simulations can model the explicit interactions between the solute and solvent molecules. The amine group would be expected to form hydrogen bonds with water molecules, acting as both a hydrogen bond donor and acceptor. The cyclopentene ring, being largely nonpolar, would interact with water through weaker van der Waals forces.

These simulations can quantify properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, providing a detailed picture of the solvation shell.

Conformational Flexibility of this compound in Various Environments

The conformational landscape of this compound, as determined by quantum chemical calculations, can be further explored in different environments using MD simulations. The presence of a solvent can alter the relative energies of different conformers. For instance, a polar solvent might stabilize conformers with a larger dipole moment.

By running simulations over extended periods (nanoseconds to microseconds), it is possible to observe the dynamic transitions between different conformational states. This provides a more realistic picture of the molecule's flexibility and the timescales of its conformational changes, which are crucial for understanding its interactions with other molecules, such as biological receptors.

Reaction Pathway Modeling and Transition State Characterization for Transformations of this compound

Computational modeling serves as a powerful tool to elucidate the mechanisms of chemical reactions, providing insights into reaction pathways and the energetics of transition states. For a molecule such as this compound, with its combination of a reactive alkene and a nucleophilic amine, several transformation types can be envisaged and computationally modeled. These include, but are not limited to, electrophilic additions to the double bond, radical reactions, and processes centered on the amine functionality.

Theoretical investigations into analogous systems, such as the reaction of cyclopentene with hydroxyl radicals, have utilized density functional theory (DFT) and more advanced methods like coupled cluster with single, double, and perturbative triple excitations (CCSD(T)) to map out potential energy surfaces. researchgate.net These studies calculate the geometries and vibrational frequencies of reactants, products, and, crucially, the transition states that connect them. researchgate.net For this compound, similar methodologies could be applied to model its various potential reactions.

Hypothetical Reaction Pathways and Their Modeling:

Electrophilic Addition to the Cyclopentene Ring: The double bond in the cyclopentene ring is susceptible to attack by electrophiles. A computational study of this process would involve modeling the formation of a carbocation intermediate and its subsequent reaction. The characterization of the transition state for the initial electrophilic attack would be key to understanding the reaction's feasibility and regioselectivity.

Radical Addition and Abstraction: The allylic position of the cyclopentene ring and the C-H bonds of the ethanamine side chain are potential sites for hydrogen abstraction by radicals. Computational modeling, akin to studies on cyclopentene oxidation, could predict the relative activation barriers for these different abstraction pathways. doi.org Furthermore, the addition of radicals to the double bond represents another important class of transformations that can be modeled. nist.gov

Reactions at the Amine Group: The primary amine group can act as a nucleophile in various reactions, such as N-alkylation or acylation. Computational modeling can be employed to study the transition states of these reactions, providing insights into their kinetics and mechanisms. Studies on the synthesis of allylic amines often involve complex reaction sequences that can be elucidated through computational approaches. acs.orgnih.gov

The characterization of a transition state is a critical step in reaction pathway modeling. It involves locating a first-order saddle point on the potential energy surface, which corresponds to the maximum energy along the reaction coordinate. Vibrational frequency analysis is then performed to confirm the nature of the stationary point; a genuine transition state possesses exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

A hypothetical example of a modeled reaction is the hydroamination of the cyclopentene double bond, which would lead to a cyclic amino alcohol. The computational investigation would explore both concerted and stepwise mechanisms, calculating the activation energies for each pathway to determine the most probable route.

Cheminformatics and Quantitative Structure-Reactivity Relationships (QSRR) for this compound Analogues

A QSRR study typically involves the following steps:

Dataset Curation: A dataset of structurally related compounds with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants) is compiled. For our case, this would involve synthesizing and testing a library of this compound analogues with variations in substitution on the ring or the amino group.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electronic properties of the molecule (e.g., partial charges, dipole moment, HOMO/LUMO energies).

Quantum-chemical descriptors: Calculated using quantum mechanics (e.g., reaction energies, activation barriers).

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the observed reactivity.

Model Validation: The predictive power of the developed QSRR model is rigorously assessed using internal and external validation techniques.

For a series of this compound analogues, a QSRR model could be developed to predict their reactivity in a specific reaction, for instance, their efficacy as building blocks in the synthesis of more complex molecules. Relevant descriptors might include the pKa of the amine, the electrophilicity index of the double bond, and steric parameters describing the bulkiness of substituents.

Descriptor CategoryExample Descriptors for this compound AnaloguesPotential Reactivity Correlation
Electronic pKa of the amine group, HOMO/LUMO energies, Mulliken chargesNucleophilicity of the amine, susceptibility to electrophilic attack
Steric Molecular volume, surface area, specific substituent steric parameters (e.g., Taft's Es)Accessibility of the reactive centers (double bond and amine)
Topological Wiener index, Kier & Hall connectivity indicesGeneral structural relationships to reactivity
Quantum-Chemical Calculated proton affinity, ionization potential, electrophilicity indexIntrinsic reactivity of the molecule

Such QSRR models would be invaluable for the rational design of new this compound derivatives with tailored reactivity profiles for specific synthetic applications, reducing the need for extensive experimental screening.

Machine Learning Approaches in Predicting Reactivity and Synthetic Routes for this compound

In recent years, machine learning (ML) has emerged as a transformative tool in chemistry, with significant applications in predicting chemical reactivity and planning synthetic routes. youtube.com For a compound like this compound, ML models could be trained to predict its behavior in various chemical reactions and to suggest efficient synthetic pathways for its preparation or its use as a synthon.

Predicting Reactivity:

Machine learning models, such as random forests, gradient boosting machines, and neural networks, can be trained on large datasets of chemical reactions to learn the complex relationships between the structure of reactants and the outcome of a reaction. mdpi.com For this compound, an ML model could be developed to predict its reactivity towards a panel of common reagents. The input to such a model would be a numerical representation of the molecule (a process known as featurization), which can range from simple molecular fingerprints to sophisticated quantum-chemically derived descriptors. The model would then output a prediction, for example, the likelihood of a reaction occurring or the expected yield.

Studies have demonstrated the successful application of ML in predicting the degradation rates of amines and their N-dealkylation, showcasing the potential of these methods to handle the complexities of amine chemistry. mdpi.comacs.org Similar approaches could be adapted to predict the metabolic fate of this compound or its stability under various conditions.

Planning Synthetic Routes:

Computer-aided synthesis planning (CASP) has been significantly advanced by the integration of machine learning. ML models can be trained on vast databases of known chemical reactions to propose retrosynthetic disconnections for a target molecule. For this compound, a retrosynthesis tool powered by machine learning could suggest various synthetic routes starting from simple, commercially available precursors.

These tools often employ a tree-based search algorithm, where each node represents a molecule and each edge represents a reaction. The ML model's role is to guide the search by prioritizing the most promising synthetic steps. Furthermore, ML models can also be used to predict the feasibility of a proposed reaction step, thus filtering out unviable synthetic routes.

Machine Learning ApplicationDescriptionRelevance to this compound
Reactivity Prediction Models trained on reaction data to predict the outcome of a reaction for a given set of reactants.Predicting how this compound will react with different reagents, guiding experimental design.
Retrosynthesis Algorithms that suggest synthetic pathways by working backward from the target molecule.Proposing efficient and novel synthetic routes for the preparation of this compound.
Property Prediction Models that correlate molecular structure with physical, chemical, or biological properties.Predicting properties like solubility, boiling point, or potential biological activity of this compound and its analogues.

The integration of machine learning into the workflow of synthetic and computational chemists holds the promise of accelerating the discovery and development of new molecules and chemical reactions involving scaffolds such as this compound.

Information regarding "this compound" is not available in the reviewed scientific literature.

A comprehensive review of scientific databases and chemical literature was conducted to gather information on the chemical compound "this compound" for the purpose of generating a detailed article on its advanced applications. The investigation focused on its role in organic synthesis and material science, according to the specified outline.

The literature contains information on related but structurally distinct compounds, such as isomers like 2-(cyclopent-1-en-1-yl)ethanamine or analogues like 2-(cyclohex-1-en-1-yl)ethanamine. chemscene.comcymitquimica.comsigmaaldrich.comnih.govchemicalbook.comtrea.comgoogle.comwipo.int General methodologies for the synthesis of cyclopentene derivatives, nih.govorganic-chemistry.orgacs.org heterocyclic compounds, organic-chemistry.orgmsu.eduwikipedia.org natural product analogues, oregonstate.edudiva-portal.org agrochemicals, rsc.orgresearchgate.netnih.govresearchgate.net polymers, and surface modification techniques cd-bioparticles.comumsystem.eduresearchgate.netmdpi.commdpi.com are also well-documented. However, none of these sources specifically mention or utilize "this compound".

Similarly, searches for this compound in major chemical databases did not yield a specific CAS registry number or supplier information, which is indicative of its limited commercial availability or research focus. For instance, the saturated analogue, 2-cyclopentylethanamine, is documented with CAS number 5763-55-3. nih.gov

Given the strict adherence to the provided outline and the focus solely on "this compound," it is not possible to generate the requested scientifically accurate article without available data. The absence of information in the public domain and scientific literature prevents a detailed discussion of its applications.

Advanced Applications of 2 Cyclopent 2 En 1 Yl Ethanamine As a Chemical Scaffold

Role of 2-(Cyclopent-2-en-1-yl)ethanamine in Material Science

Component in Specialty Chemical Formulations

There are no research findings or data tables in the public domain that describe the use of this compound as a component in specialty chemical formulations. This includes its potential application as a monomer in polymer synthesis, a cross-linking agent, or an additive in coatings, adhesives, or electronic materials.

This compound in Catalysis

The field of catalysis often utilizes chiral amines and related structures. However, a detailed investigation reveals no specific studies on the application of this compound in this domain.

Ligand Design for Metal-Catalyzed Reactions Using this compound

No published research details the design, synthesis, or application of ligands derived from this compound for metal-catalyzed reactions. Consequently, there are no data tables of catalytic activities, yields, or enantioselectivities to report for reactions such as cross-coupling, hydrogenation, or oxidation using ligands based on this scaffold.

Organocatalytic Applications of this compound

Organocatalysis frequently employs small organic molecules, including primary amines, to catalyze chemical transformations. Despite this, there is a lack of literature specifically investigating the use of this compound as an organocatalyst. There are no documented examples of its application in reactions like Michael additions, aldol (B89426) reactions, or Mannich reactions.

Chiral Auxiliary in Asymmetric Synthesis Incorporating this compound

Chiral auxiliaries are crucial tools in asymmetric synthesis for controlling the stereochemical outcome of a reaction. While chiral amines are a well-established class of chiral auxiliaries, there is no evidence in the scientific literature of this compound being employed for this purpose. Therefore, no data on diastereoselectivities or the synthesis of enantiomerically pure compounds using this specific auxiliary can be provided.

Sustainable Chemistry and Environmental Considerations in the Context of 2 Cyclopent 2 En 1 Yl Ethanamine

Life Cycle Assessment of Synthetic Routes to 2-(Cyclopent-2-en-1-yl)ethanamine

A comprehensive Life Cycle Assessment (LCA) for this compound has not been published in the available scientific literature. An LCA evaluates the environmental impacts of a product through all stages of its life, from raw material extraction to disposal or recycling. For a chemical compound, this would typically include the "cradle-to-gate" impact of the synthesis process, encompassing the environmental burden of starting materials, solvents, energy consumption, and waste generation.

In the absence of specific LCA data, a qualitative assessment can be made by examining potential synthetic routes. A plausible, though not explicitly documented, route could involve the reductive amination of cyclopent-2-en-1-ylacetaldehyde. The LCA for such a process would need to account for:

The synthesis of the starting aldehyde, which could originate from cyclopentadiene (B3395910).

The production of the aminating agent (e.g., ammonia) and the reducing agent (e.g., hydrogen gas).

The energy inputs for heating, cooling, and purification steps.

The environmental fate of any solvents and by-products.

Development of Environmentally Benign Synthetic Methodologies for this compound

The development of environmentally friendly synthetic methods is a cornerstone of sustainable chemistry. For this compound, this would involve exploring alternative reaction conditions and starting materials that reduce environmental impact. Current time information in Bangalore, IN.nih.govrsc.org

Solvent-Free and Water-Based Reactions for this compound Synthesis

The use of hazardous organic solvents is a major contributor to the environmental impact of chemical processes. Research into solvent-free or water-based reactions is therefore crucial. A solvent-free synthesis of 2,5-bis((dimethylamino)methylene)cyclopentanone has been reported, demonstrating the feasibility of such conditions for related cyclopentane (B165970) derivatives. mdpi.com This approach, which involves heating the reactants with a catalyst in the absence of a solvent, significantly reduces waste and simplifies product purification.

Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. While direct synthesis of the target compound in water has not been described, the hydroamination of alkenes, a potential synthetic step, can sometimes be carried out in aqueous media, often requiring specialized catalysts.

Use of Renewable Feedstocks in this compound Production

The transition from fossil-fuel-based feedstocks to renewable resources is a key goal of sustainable chemistry. Cyclopentadiene, a potential precursor to this compound, is primarily obtained from the steam cracking of naphtha. wikipedia.org However, research is ongoing into the production of cyclopentanone (B42830), a related five-membered ring, from biomass-derived furfural. acs.org The subsequent conversion of bio-based cyclopentanone to the target amine could represent a more sustainable pathway. For example, cyclopentanone can be converted to cyclopentylamine (B150401) through reductive amination. nih.gov

Waste Minimization and By-product Management in this compound Production

Waste minimization in chemical synthesis can be achieved through various strategies, including the use of catalytic reactions, high-yield processes, and the recycling of reagents and solvents. Current time information in Bangalore, IN. In a hypothetical synthesis of this compound via reductive amination, potential by-products could include the secondary amine (from the reaction of the primary amine product with the starting aldehyde) and the corresponding alcohol (from the reduction of the aldehyde).

Degradation Pathways and Environmental Fate of this compound

The environmental fate of a chemical compound is determined by its persistence, bioaccumulation potential, and toxicity. For this compound, specific data on its degradation pathways and environmental fate are not available. However, general principles governing the biodegradation of cyclic and unsaturated amines can provide some insights.

Alicyclic amines can be biodegradable, with microorganisms capable of utilizing them as a source of carbon and nitrogen. mdpi.com The degradation of cyclic amines like pyrrolidine (B122466) and piperidine (B6355638) by Pseudomonas strains can involve a mono-oxygenase that cleaves the C-N bond. The presence of a double bond in the cyclopentene (B43876) ring of the target compound might influence its biodegradability, potentially making it more susceptible to certain enzymatic attacks. However, some cyclic amines can be persistent in the environment, and their release should be minimized. mdpi.com

Resource Efficiency and Atom Economy in the Synthesis of this compound

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. mdpi.com An ideal reaction has an atom economy of 100%, where all atoms of the reactants are incorporated into the final product.

To illustrate, let's consider a hypothetical synthesis of this compound via the hydroamination of cyclopentadiene with ethylamine (B1201723).

Hypothetical Reaction: C₅H₆ + C₂H₅NH₂ → C₇H₁₃N

Molar Masses:

Cyclopentadiene (C₅H₆): 66.10 g/mol

Ethylamine (C₂H₅NH₂): 45.08 g/mol

this compound (C₇H₁₃N): 111.18 g/mol

Atom Economy Calculation: Atom Economy = (Mass of desired product / Total mass of reactants) x 100% Atom Economy = (111.18 / (66.10 + 45.08)) x 100% Atom Economy = (111.18 / 111.18) x 100% = 100%

MetricAssessment for a Hypothetical Synthesis of this compoundKey Considerations
Life Cycle Assessment No data available. A qualitative assessment suggests impacts from starting materials, energy, and solvents.Choice of synthetic route, energy sources, and solvent recycling are critical.
Solvent-Free/Water-Based Synthesis Not documented, but plausible based on related compounds.Development of suitable catalysts is necessary for efficient solvent-free or aqueous reactions.
Renewable Feedstocks Potential route from bio-based cyclopentanone derived from furfural.Efficiency of converting biomass to cyclopentanone and then to the target amine.
Waste Minimization Optimization of reaction conditions to improve selectivity and recycling of materials.Catalyst choice can significantly reduce by-product formation.
Degradation and Environmental Fate No specific data. General principles suggest potential for biodegradation.The double bond may influence degradation pathways. Persistence studies are needed.
Atom Economy A hypothetical hydroamination route shows 100% atom economy.Overall resource efficiency depends on catalyst, solvent, and energy inputs.

Future Research Trajectories and Emerging Paradigms for 2 Cyclopent 2 En 1 Yl Ethanamine

Unexplored Synthetic Avenues for 2-(Cyclopent-2-en-1-yl)ethanamine and its Derivatives

While the synthesis of substituted cyclopentanes and cyclopentenes is a well-established area of organic chemistry, specific, highly efficient, and stereoselective routes to this compound remain largely uncharted territory. Future research could productively focus on developing novel synthetic strategies that offer precise control over the molecular architecture.

One promising avenue lies in the application of modern catalytic methods. For instance, transition-metal-catalyzed asymmetric allylic alkylation could provide a direct and enantioselective route to chiral derivatives of this compound. Similarly, organocatalytic approaches, which have seen significant advancements in recent years, could be developed to afford enantioenriched products under mild and environmentally benign conditions. researchgate.netnih.gov

Multicomponent reactions (MCRs) also present a powerful, yet unexplored, strategy for the one-pot synthesis of complex derivatives. An MCR approach could allow for the rapid assembly of diverse molecular scaffolds incorporating the this compound core, by varying the starting components. This would be particularly advantageous for the generation of compound libraries for screening purposes.

Furthermore, enzymatic and chemo-enzymatic methods could offer highly selective and sustainable synthetic pathways. The use of enzymes, such as transaminases, could enable the direct and stereoselective amination of a suitable cyclopentene-containing precursor.

A key challenge in these unexplored avenues will be the control of stereochemistry at the C1 and C2 positions of the cyclopentene (B43876) ring, as well as managing the reactivity of the double bond and the amine functionality. Future synthetic efforts will need to address these challenges to unlock the full potential of this versatile building block. A diastereoselective synthesis of trans-2-substituted cyclopentylamines has been described and could potentially be adapted for the synthesis of derivatives of this compound. nih.gov

Table 1: Potential Unexplored Synthetic Routes

Synthetic StrategyPotential AdvantagesKey Challenges
Asymmetric Allylic AminationDirect access to chiral amines, high enantioselectivity.Catalyst development, control of regioselectivity.
Organocatalytic CycloadditionsMetal-free conditions, mild reactions, stereocontrol.Catalyst design for specific substrate, reaction optimization.
Multicomponent ReactionsHigh atom economy, diversity-oriented synthesis.Finding suitable reaction partners, controlling chemoselectivity.
Chemo-enzymatic SynthesisHigh selectivity, green chemistry principles.Enzyme stability and availability, substrate scope.

Advanced Functionalization Strategies for Diverse Chemical Applications of this compound

The presence of both a nucleophilic amine and a reactive alkene in this compound opens up a vast landscape for advanced functionalization. Future research should aim to selectively modify these functional groups to create a diverse array of derivatives for various applications.

The primary amine group serves as a versatile handle for a multitude of chemical transformations. It can be readily acylated, alkylated, or arylated to introduce a wide range of substituents. Furthermore, it can be converted into other functional groups such as amides, sulfonamides, and ureas, each imparting distinct chemical and physical properties to the parent molecule. The development of orthogonal protection-deprotection strategies will be crucial for the selective functionalization of the amine in the presence of the reactive double bond.

The cyclopentene moiety offers a complementary site for chemical modification. The double bond can undergo a variety of addition reactions, including hydrogenation, halogenation, epoxidation, and dihydroxylation, to introduce new stereocenters and functional groups. Moreover, transition-metal-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, could be employed to append aryl or vinyl groups to the cyclopentene ring, thereby extending the molecular framework. mdpi.com

A particularly exciting future direction is the development of cascade reactions that simultaneously functionalize both the amine and the alkene in a single synthetic operation. Such strategies would be highly efficient and could lead to the rapid construction of complex molecular architectures that would be difficult to access through traditional stepwise synthesis.

Table 2: Potential Functionalization Strategies and Resulting Derivatives

Functional GroupReaction TypePotential Derivative Class
AmineAcylationAmides
AmineReductive AminationSecondary/Tertiary Amines
AlkeneEpoxidationCyclopentene Oxides
AlkeneHydroformylationFormyl-substituted Cyclopentanes
BothIntramolecular CyclizationBicyclic Heterocycles

Integration of Artificial Intelligence and Robotics in this compound Research

The fields of artificial intelligence (AI) and robotics are poised to revolutionize chemical research, and their integration into the study of this compound could significantly accelerate progress.

AI algorithms can be employed for the de novo design of novel derivatives of this compound with desired properties. By learning from existing chemical data, machine learning models can predict the biological activity, material properties, or catalytic performance of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. Furthermore, AI can assist in retrosynthetic analysis, proposing novel and efficient synthetic routes to target molecules.

Robotic platforms can then be utilized to automate the synthesis and testing of these computationally designed compounds. Automated synthesis systems can perform reactions with high precision and throughput, enabling the rapid exploration of reaction conditions and the generation of compound libraries. High-throughput screening robots can then evaluate the properties of these compounds, providing large datasets for further AI model training in a closed-loop discovery cycle. This synergy between AI and robotics has the potential to dramatically reduce the time and resources required for the discovery and optimization of new functional molecules based on the this compound scaffold.

Design of Novel Materials and Catalytic Systems Incorporating this compound

The unique structural features of this compound make it an attractive building block for the design of novel materials and catalytic systems.

In materials science, the ability of the amine group to form hydrogen bonds and the potential for the cyclopentene ring to undergo polymerization or cross-linking reactions could be exploited to create new polymers and networked materials. These materials could exhibit interesting properties, such as self-healing capabilities, shape-memory effects, or specific recognition properties. For example, incorporating this molecule into a polymer backbone could introduce sites for post-polymerization modification, allowing for the fine-tuning of material properties.

In the realm of catalysis, this compound and its derivatives could serve as chiral ligands for asymmetric catalysis. The combination of the rigid cyclopentene backbone and the coordinating amine group could lead to the development of highly effective and selective catalysts for a variety of chemical transformations. The modular nature of its synthesis would allow for the facile tuning of the ligand's steric and electronic properties to optimize catalyst performance for a specific reaction. The synthesis of chiral diarylmethylamines from racemic alcohols has been achieved using an organocatalytic approach, which could be a source of inspiration for developing catalytic systems based on this compound. researchgate.net

Interdisciplinary Research Opportunities with this compound as a Core Chemical Entity

The versatility of the this compound scaffold opens doors to a wide range of interdisciplinary research opportunities, bridging chemistry with biology, medicine, and materials science.

In medicinal chemistry, derivatives of this compound could be explored as potential therapeutic agents. The cyclopentene ring is a common motif in many biologically active natural products, and the amine functionality provides a key interaction point for biological targets. By systematically modifying the structure of this compound, it may be possible to develop novel drug candidates for a variety of diseases. The asymmetric synthesis of cyclopamine, a Hedgehog signaling pathway inhibitor, highlights the importance of such carbocyclic structures in drug discovery. nih.gov

In the field of chemical biology, fluorescently labeled derivatives of this compound could be synthesized and used as probes to study biological processes. The amine group provides a convenient attachment point for fluorophores, and the cyclopentene moiety could be designed to interact with specific biological targets.

Furthermore, the incorporation of this molecule into larger supramolecular assemblies could lead to the development of new sensors, drug delivery systems, or "smart" materials that respond to external stimuli. The convergence of synthetic chemistry, materials science, and biology, with this compound as a central building block, holds immense promise for future scientific discovery and technological innovation. The diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones provides a precedent for the construction of complex molecular architectures from relatively simple building blocks, a strategy that could be applied to the chemistry of this compound. beilstein-journals.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-(Cyclopent-2-en-1-yl)ethanamine?

  • Methodology : A common approach involves reductive amination of cyclopentenyl ketones or aldehydes (e.g., cyclopent-2-en-1-yl aldehyde) with ethylamine derivatives. Catalytic hydrogenation or sodium cyanoborohydride can facilitate the reduction step. For analogs like indole-substituted ethanamines, multi-step reactions with activating agents (e.g., DCC for amide coupling) are employed to improve yield and selectivity .
  • Key Considerations : Monitor reaction progress via TLC or GC-MS. Purify using column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures).

Q. How can spectroscopic techniques confirm the structural identity of this compound?

  • Methodology :

  • NMR : The cyclopentene moiety produces distinct 1H^1H-NMR signals at δ 5.6–6.1 ppm (olefinic protons) and δ 2.3–2.8 ppm (adjacent methylene groups). 13C^{13}C-NMR shows sp2^2-hybridized carbons at ~120–140 ppm .
  • IR : Stretching vibrations for NH2_2 (~3350 cm1^{-1}) and C=C (~1640 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : Look for molecular ion peaks matching the molecular weight (e.g., 125.21 g/mol for cyclohexenyl analogs) and fragmentation patterns .

Q. What safety protocols are critical during handling and storage?

  • Guidelines : Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers under inert gas (N2_2) to prevent oxidation. Avoid contact with strong acids/bases due to potential exothermic reactions .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodology : Employ hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies. These predict nucleophilic/electrophilic sites and stability under oxidative conditions .
  • Validation : Compare computational results with experimental spectroscopic data (e.g., NMR chemical shifts) to refine models .

Q. How to address discrepancies in experimental vs. computational data for reaction mechanisms?

  • Strategies :

  • Use kinetic isotope effects (KIE) or Hammett plots to validate proposed mechanisms.
  • Cross-reference computational activation energies with experimental Arrhenius parameters.
  • For ambiguous intermediates, employ in-situ FTIR or Raman spectroscopy .

Q. What methodologies elucidate interactions between this compound and biological targets?

  • Approaches :

  • Molecular Docking : Use software like AutoDock Vina to model binding to receptors (e.g., GPCRs or enzymes). Focus on steric/electronic complementarity of the cyclopentene ring .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD_D) and kinetics (kon_{on}/koff_{off}) using immobilized target proteins .
  • Fluorescence Polarization : Study competitive binding with fluorescent probes in vitro .

Data Contradiction Analysis

Q. How to resolve conflicting spectroscopic data for substituted ethanamine derivatives?

  • Resolution Steps :

Verify sample purity via HPLC or melting point analysis.

Compare with structurally similar compounds (e.g., cyclohexenyl vs. cyclopentenyl analogs) to identify substituent effects .

Replicate experiments under standardized conditions (solvent, temperature, concentration) .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight~125–155 g/mol (varies by substituent)
Characteristic 1H^1H-NMRδ 5.6–6.1 ppm (cyclopentene protons)
HOMO-LUMO Gap (DFT)~4.5–5.2 eV (B3LYP/6-31G(d,p))
Binding Affinity (SPR)KD_D = 10–100 nM (varies by target)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.